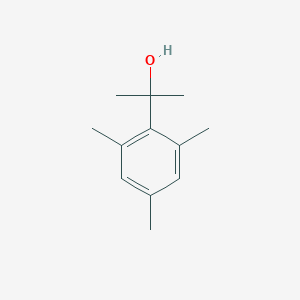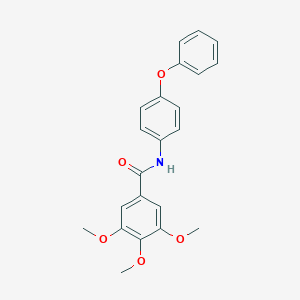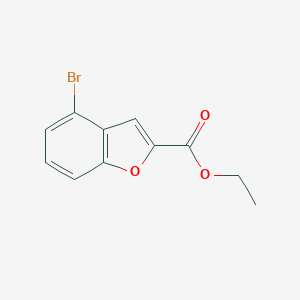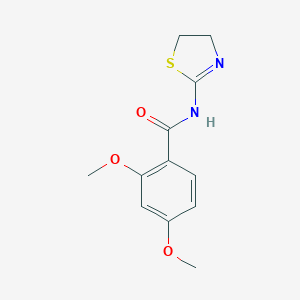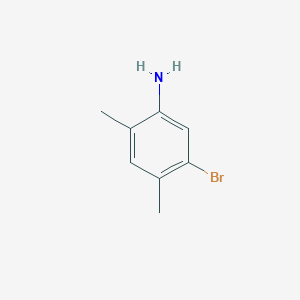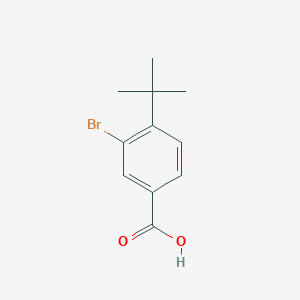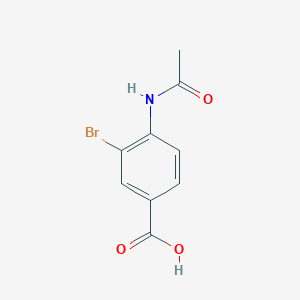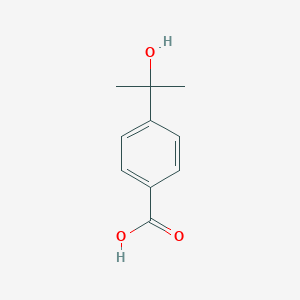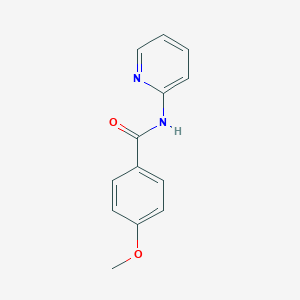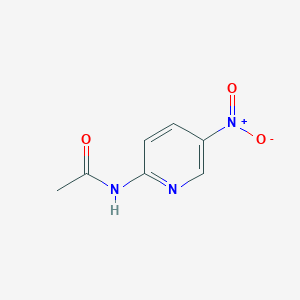
3,5-Ditert-butyl-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Ditert-butyl-2-nitrophenol (DBNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBNP is a yellow crystalline solid that is commonly used as an antioxidant and a stabilizer in the manufacturing of polymers and plastics. It is also used as a standard reference material for gas chromatography and mass spectrometry.
Mécanisme D'action
The mechanism of action of 3,5-Ditert-butyl-2-nitrophenol is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. This compound has been shown to be a potent antioxidant, which means that it can neutralize harmful free radicals that can cause damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of cyclooxygenase-2 (COX-2), and the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases, such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-Ditert-butyl-2-nitrophenol in lab experiments is its stability and low toxicity. This compound is a stable compound that can be easily synthesized and purified, making it a useful reference material for gas chromatography and mass spectrometry. However, one of the main limitations of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3,5-Ditert-butyl-2-nitrophenol, including the development of new drugs for the treatment of pain and inflammation, the development of new pesticides for agricultural use, and the exploration of its potential applications in environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 3,5-Ditert-butyl-2-nitrophenol involves the reaction of 2-nitrophenol with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures and pressures, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3,5-Ditert-butyl-2-nitrophenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, this compound has been found to be an effective antioxidant and stabilizer, making it a potential candidate for the protection of materials from degradation.
Propriétés
IUPAC Name |
3,5-ditert-butyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(15(17)18)11(16)8-9/h7-8,16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZHVNRCHYCYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356554 |
Source


|
| Record name | 3,5-ditert-butyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-67-8 |
Source


|
| Record name | 3,5-ditert-butyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


